Vicagrel

Antiplatelet Therapy Pharmacogenomics Cardiovascular Disease

Vicagrel is a next-generation thienopyridine prodrug designed to overcome clopidogrel resistance. Unlike clopidogrel, its metabolic activation relies on intestinal CES2 and AADAC, not the genetically variable CYP2C19 enzyme system. This unique pathway delivers predictable pharmacokinetics, superior antiplatelet effects in CYP2C19 poor metabolizers (1.6-fold higher %IPA, P=0.001), and a 10-fold lower clinical dose (7.5 mg vs 75 mg), minimizing off-target toxicity. Ideal for DDI studies (unaffected by omeprazole) and DAPT research, where it enhances aspirin efficacy 2.8-fold. Choose Vicagrel for reproducible, translationally relevant cardiovascular research.

Molecular Formula C18H18ClNO4S
Molecular Weight 379.9 g/mol
Cat. No. B8093363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVicagrel
Molecular FormulaC18H18ClNO4S
Molecular Weight379.9 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3Cl)C(=O)OC
InChIInChI=1S/C18H18ClNO4S/c1-11(21)24-16-9-12-10-20(8-7-15(12)25-16)17(18(22)23-2)13-5-3-4-6-14(13)19/h3-6,9,17H,7-8,10H2,1-2H3/t17-/m0/s1
InChIKeyGNHHCBSBCDGWND-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vicagrel: A Next-Generation Thienopyridine P2Y12 Inhibitor Engineered to Overcome CYP2C19-Dependent Clopidogrel Resistance


Vicagrel is an orally administered, small-molecule antiplatelet agent belonging to the thienopyridine class [1]. It is a structural analog of clopidogrel, specifically designed to overcome the clinical limitations of "clopidogrel resistance" [1]. Vicagrel acts as a prodrug, but unlike clopidogrel, its primary metabolic activation occurs via a highly efficient first-pass hydrolysis in the intestine, catalyzed by carboxylesterase-2 (CES2) and arylacetamide deacetylase (AADAC) [REFS-1, REFS-2]. This pathway bypasses the genetically variable and rate-limiting cytochrome P450 2C19 (CYP2C19) enzyme system that is central to clopidogrel activation [REFS-1, REFS-2]. This distinct mechanism allows for more predictable pharmacokinetics and a more consistent antiplatelet effect across diverse patient populations [REFS-3, REFS-4].

Why Vicagrel Cannot Be Considered a Simple Generic Substitute for Clopidogrel or Other P2Y12 Inhibitors


Vicagrel is not a generic equivalent of clopidogrel, prasugrel, or ticagrelor. Its unique metabolic activation pathway fundamentally differentiates it from clopidogrel. While clopidogrel is a prodrug requiring CYP2C19-dependent hepatic oxidation for activation, vicagrel is primarily activated by intestinal CES2 and AADAC [1]. This mechanistic divergence confers distinct pharmacokinetic and pharmacodynamic advantages, including more efficient active metabolite formation, reduced inter-patient variability in CYP2C19 poor metabolizers, and a much lower effective dose [REFS-1, REFS-2]. Direct substitution without considering these differences could lead to unpredictable antiplatelet effects and therapeutic failure, especially in patients with CYP2C19 loss-of-function alleles [3].

Quantitative Evidence: Vicagrel's Differentiated Performance Profile Compared to Clopidogrel


Vicagrel Demonstrates Superior Antiplatelet Effect in CYP2C19 Loss-of-Function Carriers vs. Clopidogrel

Vicagrel provides superior inhibition of platelet aggregation (IPA) compared to clopidogrel in patients carrying CYP2C19 loss-of-function (LOF) alleles, a population at risk for clopidogrel resistance [1]. In a post-hoc analysis of a Phase II trial, among LOF carriers, vicagrel-treated groups showed significantly higher %IPA than the clopidogrel group at 6-8 hours post-loading dose and at 7-10 days [1].

Antiplatelet Therapy Pharmacogenomics Cardiovascular Disease

Vicagrel Achieves 10-Fold Higher Active Metabolite Exposure than Clopidogrel at Comparable Doses

Vicagrel's unique metabolic pathway results in a substantially more efficient generation of its active metabolite. In a Phase I clinical trial in healthy Chinese volunteers, the exposure to the active metabolite (AM) from vicagrel was approximately 10-fold higher than that from an equivalent dose of clopidogrel [1].

Pharmacokinetics Drug Metabolism Bioavailability

Vicagrel's Bioactivation Is Less Susceptible to CYP2C19 Polymorphisms and Drug Interactions than Clopidogrel

A physiologically based pharmacokinetic/pharmacodynamic (PBPK/PD) model demonstrated that vicagrel's pharmacokinetics and antiplatelet effect are significantly less influenced by CYP2C19 metabolic phenotypes and the CYP2C19 inhibitor omeprazole, compared to clopidogrel [1].

Drug-Drug Interactions Pharmacogenomics PBPK Modeling

Vicagrel Enhances Aspirin's Antiplatelet and Antithrombotic Effects via Decreased Metabolic Inactivation

Vicagrel, when co-administered with aspirin, significantly increases the systemic exposure of aspirin and enhances its antiplatelet and antithrombotic effects in rodent models, an effect not observed to the same degree with other P2Y12 inhibitors [1].

Combination Therapy Dual Antiplatelet Therapy Pharmacodynamics

Vicagrel Achieves Comparable Antiplatelet Effect to Clopidogrel at 1/10th the Maintenance Dose

Phase II clinical trial data demonstrate that vicagrel provides an antiplatelet effect comparable to clopidogrel at a substantially lower maintenance dose, confirming its enhanced metabolic efficiency [REFS-1, REFS-2].

Dose Optimization Clinical Pharmacology Safety Profile

Optimal Research and Industrial Application Scenarios for Vicagrel Based on Quantitative Evidence


Pharmacogenomic Research: Studying Antiplatelet Response in CYP2C19 Loss-of-Function Populations

Vicagrel is ideally suited for preclinical and clinical research focused on overcoming clopidogrel resistance. Its superior antiplatelet effect in CYP2C19 LOF carriers, demonstrated by a 1.6-fold higher %IPA (P=0.001) compared to clopidogrel [1], makes it a critical tool for investigators aiming to eliminate genetic variability as a confounding factor in antiplatelet studies. This ensures more consistent and interpretable results in models of cardiovascular disease.

Pharmacokinetic and Drug-Drug Interaction Studies: A More Predictable Probe Substrate

For research requiring a P2Y12 inhibitor with minimal interference from CYP2C19 polymorphisms and common inhibitors like omeprazole, Vicagrel provides a cleaner pharmacological tool. PBPK/PD simulations confirm that vicagrel's PK/PD profile is not clinically impacted by these variables, unlike clopidogrel [1]. This makes it a superior choice for DDI studies or for establishing baseline platelet inhibition in complex disease models where polypharmacy is common.

Dual Antiplatelet Therapy Optimization: Synergistic Research with Aspirin

Investigators exploring novel dual antiplatelet therapy (DAPT) regimens should consider Vicagrel for its unique ability to enhance aspirin's efficacy. Data from rodent models show Vicagrel increases aspirin's systemic exposure and its suppression of platelet aggregation by 2.8-fold [1]. This synergy offers a compelling avenue for research into more effective, and potentially lower-dose, DAPT strategies with improved safety profiles.

Long-Term Cardiovascular Studies Requiring Low-Dose, High-Efficacy P2Y12 Inhibition

In chronic disease models or long-term clinical trials, the lower effective dose of Vicagrel (7.5 mg/day vs. 75 mg/day for clopidogrel) [1] is a significant advantage. This reduced drug load can minimize off-target effects and cumulative toxicity in animal models, while maintaining therapeutic efficacy. This is particularly relevant for studies in atherosclerosis, peripheral artery disease, or for preventing recurrent ischemic events, where long-term dosing is essential.

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